2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine
Overview
Description
“2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine” is a complex organic compound. It contains a pteridin-4-amine group, which is a type of heterocyclic compound (compounds that contain atoms of at least two different elements). This compound also contains a pyridin-4-yl group (a type of aromatic ring), and a 5-chloro-2-fluorophenyl group (a type of halogenated aromatic ring).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pteridin-4-amine core, the introduction of the pyridin-4-yl group, and the introduction of the 5-chloro-2-fluorophenyl group. The exact methods would depend on the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pteridin-4-amine core. The presence of the halogens (chlorine and fluorine) could potentially influence the electronic structure and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amine group could potentially participate in reactions such as acid-base reactions or nucleophilic substitutions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings.Scientific Research Applications
Anticancer Research
Research has shown that novel amine derivatives of pyridine, similar in structure to 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, demonstrate potential as anticancer agents. A study by Vinayak, Sudha, and Lalita (2017) investigated these derivatives for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, particularly against HepG2 cell lines, suggesting their potential application in cancer therapy (Vinayak, Sudha, & Lalita, 2017).
Synthesis and Biological Evaluation
Another study focused on the synthesis and pharmacological activity of specific pyridine-carbohydrazides and pyridine-carboxamides, which may include structures similar to the compound . Thomas, Nanda, Kothapalli, and Hamane (2016) found that these compounds exhibited antidepressant and nootropic activities, indicating their potential for therapeutic applications in mental health (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Platinum Complexes Synthesis
Dehghanpour, Mahmoudi, and Rostami (2010) synthesized platinum(II) complexes with ligands structurally related to 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine. These complexes, characterized by spectroscopic methods, have potential applications in material science and possibly in medicine (Dehghanpour, Mahmoudi, & Rostami, 2010).
Radiosensitizing Effect in Cancer Therapy
Jung et al. (2019) explored the radiosensitizing effects of novel phenylpyrimidine derivatives on human lung cancer cells. These compounds, structurally related to the compound of interest, were found to inhibit cell viability and enhance the effectiveness of radiotherapy, suggesting a potential application in cancer treatment (Jung et al., 2019).
Synthesis of N-Arylpyrimidin-2-amine Derivatives
El-Deeb, Ryu, and Lee (2008) conducted a study on the synthesis of N-arylpyrimidin-2-amine derivatives using palladium catalysts. This research provides insights into the synthetic methods that could be applicable to the synthesis of 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, highlighting its potential in various applications (El-Deeb, Ryu, & Lee, 2008).
Pesticidal Activities
Liu et al. (2021) designed and synthesized novel pyrimidin-4-amine derivatives containing a trifluoromethyl group, which exhibited significant insecticidal and fungicidal activities. This suggests the potential agricultural applications of similar compounds (Liu et al., 2021).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its structure for biological activity, studying its mechanism of action, or testing its efficacy in preclinical or clinical trials.
properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERLXWPRSBJFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438042 | |
Record name | SD-208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine | |
CAS RN |
627536-09-8 | |
Record name | SD-208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SD-208 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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